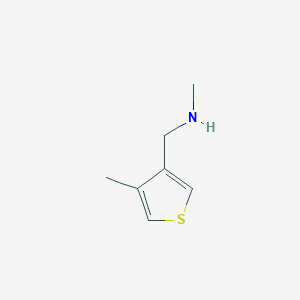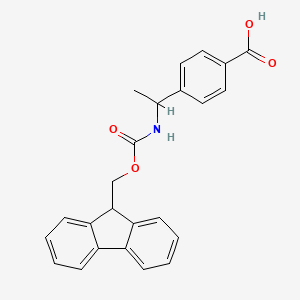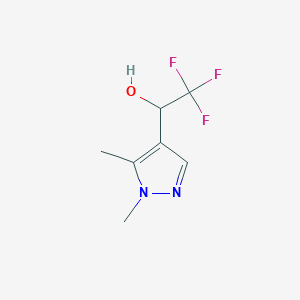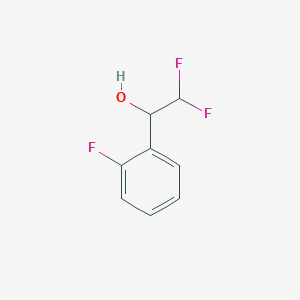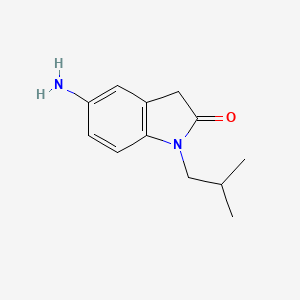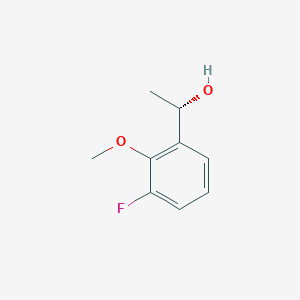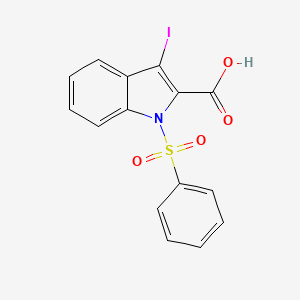
3-Iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid is an organic compound that features a benzenesulfonyl group, an iodine atom, and an indole carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid typically involves the sulfonation of benzene followed by iodination and carboxylation reactions. The process begins with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common Reagents and Conditions:
Oxidation: Mild oxidants such as iodosobenzene (PhIO) or 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Deiodinated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
1-(Benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity. The indole moiety can interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Benzenesulfonic acid: Shares the sulfonyl group but lacks the indole and iodine moieties.
3-Iodoindole: Contains the indole and iodine moieties but lacks the sulfonyl group.
Indole-2-carboxylic acid: Features the indole and carboxylic acid moieties but lacks the sulfonyl and iodine groups.
Uniqueness: 1-(Benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid is unique due to the combination of the benzenesulfonyl, iodine, and indole carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H10INO4S |
|---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodoindole-2-carboxylic acid |
InChI |
InChI=1S/C15H10INO4S/c16-13-11-8-4-5-9-12(11)17(14(13)15(18)19)22(20,21)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
InChI Key |
NZXIBBCHBRXUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


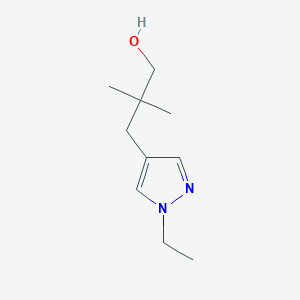
![(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol](/img/structure/B13623821.png)
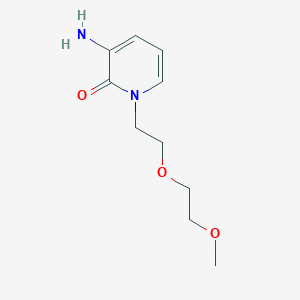
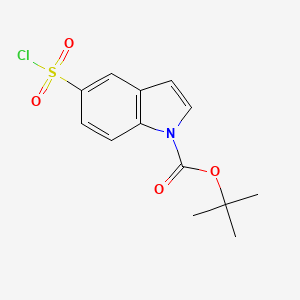
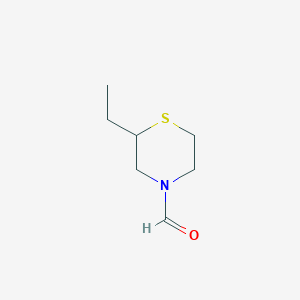
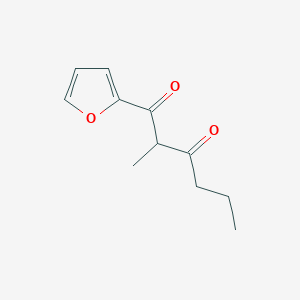
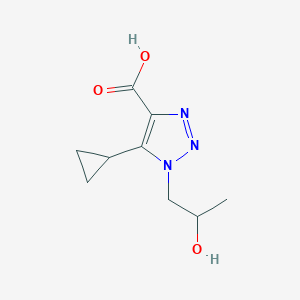
![4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)
